Mappicine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

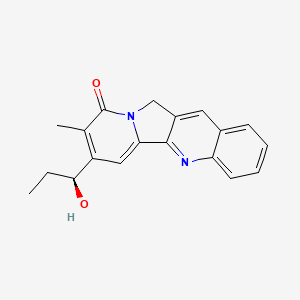

Mappicine is a natural product found in Nothapodytes nimmoniana with data available.

Applications De Recherche Scientifique

Antiviral Properties

Mechanism of Action:

Mappicine exhibits strong selective activity against herpes viruses, including strains resistant to Acyclovir. The compound's mechanism involves inhibiting viral replication by targeting specific viral enzymes or proteins essential for the virus's life cycle.

Clinical Studies:

- A study demonstrated that this compound could inhibit HSV-1 and HSV-2 effectively, including strains resistant to conventional treatments like Acyclovir. This positions this compound as a promising candidate for developing new antiviral medications .

- Research indicates that this compound's efficacy against HCMV could lead to novel treatment options for patients with compromised immune systems or those undergoing organ transplants .

Anticancer Potential

In addition to its antiviral properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies:

- In Vitro Studies: Laboratory experiments have shown that this compound can reduce cell viability in various cancer cell lines, indicating potential as an anticancer agent .

- Combination Therapies: Research is ongoing into the use of this compound in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance in cancer treatment protocols .

Synthesis of this compound

The total synthesis of this compound has been achieved through various synthetic routes, emphasizing the compound's structural complexity. A notable synthesis method involves a multi-step process that combines intramolecular reactions and oxidation techniques to yield the final product efficiently . This synthetic approach not only aids in understanding the compound's chemistry but also facilitates the production of derivatives with potentially enhanced biological activity.

Data Tables

Analyse Des Réactions Chimiques

Chemical Reactions of Mappicine

Diels-Alder Reactions this compound ketone undergoes Diels-Alder reactions with maleic anhydride under microwave irradiation to produce adducts . Camptothecin also undergoes a similar reaction with maleic anhydride to yield comparable adducts .

Baker’s Yeast Treatment this compound ketone can be treated with Baker's yeast in a phosphate buffer solution to produce (S)-mappicine . 9-methoxythis compound ketone similarly yields 9-methoxy-(S)-mappicine .

Reaction with Camptothecin Analogues Treating 20-O-acetylcamptothecin with Baker’s yeast produces this compound ketone and (S)–this compound .

Functionalization and Reactivity

Functional groups play a significant role in directing and controlling organic reactions . The addition of functional groups to a compound through chemical synthesis is referred to as functionalization . Functionalization can afford compounds different physical and chemical properties than they would have in their original form .

Reaction Data and Analysis

Reaction Data Sets Data sets for chemical reactions, including reactants, products, solvents, temperature, reaction time, and yield, are crucial for training machine-learning models and understanding reaction mechanisms .

Computational Analysis Computational approaches, such as the reaction path Hamiltonian (RPH) and the united reaction valley approach (URVA), help understand chemical reaction mechanisms by establishing the relative energies of starting materials, transition states, and products . Analyzing the reaction path curvature and adiabatic curvature coupling constants can dissect the reaction into phases, describing chemically relevant changes of the reaction complex .

High-Throughput Screening

Nanomole-scale screening protocols can be used to execute heterogeneous reactions with heating and agitation, as well as the use of volatile solvents . Mass spectrometry can be used for product detection of nanomole-scale reaction mixtures without intervening chromatography .

Propriétés

Numéro CAS |

54318-59-1 |

|---|---|

Formule moléculaire |

C19H18N2O2 |

Poids moléculaire |

306.4 g/mol |

Nom IUPAC |

7-[(1S)-1-hydroxypropyl]-8-methyl-11H-indolizino[1,2-b]quinolin-9-one |

InChI |

InChI=1S/C19H18N2O2/c1-3-17(22)14-9-16-18-13(10-21(16)19(23)11(14)2)8-12-6-4-5-7-15(12)20-18/h4-9,17,22H,3,10H2,1-2H3/t17-/m0/s1 |

Clé InChI |

WSXJPXFVULHYMX-KRWDZBQOSA-N |

SMILES |

CCC(C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)C)O |

SMILES isomérique |

CC[C@@H](C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)C)O |

SMILES canonique |

CCC(C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)C)O |

Synonymes |

mappicine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.